Tifénazoxide

Vue d'ensemble

Description

- Le tifénazozide (NN414) est un composé de petite molécule qui agit comme un ouvreur sélectif des canaux potassiques sensibles à l'ATP (KATP).

- Il est principalement connu pour ses effets antidiabétiques et sa capacité à moduler l'homéostasie du glucose .

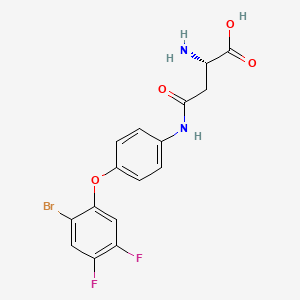

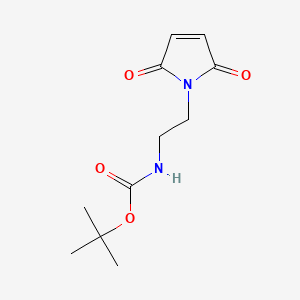

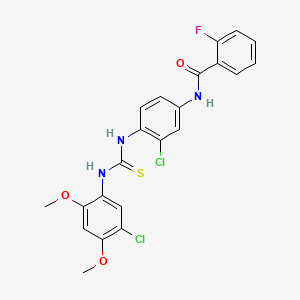

- La structure chimique du composé est représentée par le numéro CAS 279215-43-9.

Applications De Recherche Scientifique

Diabetes Research:

Ion Channel Studies:

Glucose Homeostasis:

Mécanisme D'action

Target of Action

Tifenazoxide, also known as NN414, primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in cellular functions such as insulin secretion and neuronal excitability .

Mode of Action

Tifenazoxide acts as a potent opener of the KATP channels . It selectively interacts with the SUR1/Kir6.2 subunits of these channels, leading to their opening . This action results in the efflux of potassium ions from the cells .

Biochemical Pathways

The opening of KATP channels by Tifenazoxide affects several biochemical pathways. One significant pathway is the insulin secretion pathway. Tifenazoxide inhibits glucose-stimulated insulin release, thereby impacting glucose homeostasis . The exact downstream effects of this action on other biochemical pathways are still under investigation.

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability

Result of Action

The primary molecular effect of Tifenazoxide’s action is the hyperpolarization of cell membranes . At the cellular level, this leads to a decrease in insulin release from β-cells . Tifenazoxide has been shown to have a beneficial effect on glucose homeostasis .

Analyse Biochimique

Biochemical Properties

Tifenazoxide interacts with the SUR1/Kir6.2 KATP channels, which are a type of potassium channel . By opening these channels, Tifenazoxide hyperpolarizes βTC3 cell membranes and inhibits insulin release from βTC6 cells, isolated rat islets, and human islets .

Cellular Effects

Tifenazoxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to limit insulin secretion by reducing the energy supply for the maturation and transportation of insulin vesicles . It also influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

Tifenazoxide exerts its effects at the molecular level through its interaction with KATP channels . It acts as a KATP channel opener, specifically targeting the SUR1/Kir6.2 subtype found in neurons and β-pancreatic cells . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models, Tifenazoxide has been shown to reduce basal hyperglycemia, improve glucose tolerance, and reduce hyperinsulinemia during an oral glucose tolerance test . These effects were observed with a dosage of 1.5 mg/kg administered orally twice daily for 3 weeks in male VDF Zucker rats .

Metabolic Pathways

Given its role as a KATP channel opener and its impact on insulin secretion and glucose homeostasis, it is likely that Tifenazoxide interacts with metabolic pathways related to these processes .

Subcellular Localization

Given its interaction with KATP channels, it is likely that Tifenazoxide is localized to areas of the cell where these channels are present

Méthodes De Préparation

- Le tifénazozide peut être synthétisé en utilisant diverses voies, mais les méthodes de synthèse spécifiques ne sont pas largement documentées dans la littérature.

- Les méthodes de production industrielle sont exclusives et peuvent ne pas être accessibles au public.

Analyse Des Réactions Chimiques

- Le tifénazozide subit des réactions liées à son activité d'ouverture des canaux KATP.

- Les réactions courantes comprennent les interactions avec les sous-unités SUR1/Kir6.2 des canaux KATP.

- Les principaux produits formés à partir de ces réactions sont des modifications de la conformation du canal, conduisant à un flux ionique modifié.

Applications de la recherche scientifique

Recherche sur le diabète:

Études des canaux ioniques:

Homéostasie du glucose:

Mécanisme d'action

- Le tifénazozide active les canaux KATP en se liant aux sous-unités SUR1/Kir6.2.

- Cela conduit à l'ouverture du canal, à l'hyperpolarisation des membranes cellulaires et à la réduction de la libération d'insuline.

- Les cibles moléculaires sont les composants du canal KATP.

Comparaison Avec Des Composés Similaires

- L'unicité du tifénazozide réside dans son action sélective sur les canaux KATP.

- Des composés similaires comprennent le diazoxide (moins sélectif) et d'autres modulateurs des canaux KATP.

Propriétés

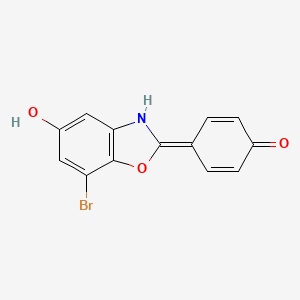

IUPAC Name |

6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSFUHHFTIGRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870307 | |

| Record name | 6-Chloro-3-[(1-methylcyclopropyl)amino]-1lambda~6~-thieno[3,2-e][1,2,4]thiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279215-43-9 | |

| Record name | Tifenazoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279215439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIFENAZOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79681GLMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

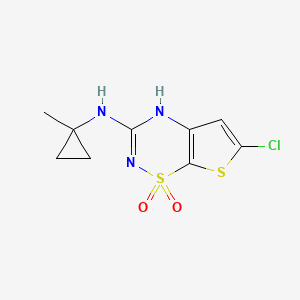

![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)